molecular formula C5H6Cl2N2 B14169930 4,5-dichloro-2-ethyl-1H-imidazole CAS No. 15965-34-1

4,5-dichloro-2-ethyl-1H-imidazole

Cat. No.: B14169930
CAS No.: 15965-34-1
M. Wt: 165.02 g/mol
InChI Key: QCJPFRGDWAGMDB-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-ethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions and an ethyl group at the 2 position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-2-ethyl-1H-imidazole typically involves the chlorination of 2-substituted imidazoles. Common reagents used for chlorination include phosphorus pentachloride (PCl5), chlorine, sodium hypochlorite (NaOCl), and N-chlorosuccinimide (NCS). The yields of these reactions can vary significantly, ranging from 18% to 93% .

Industrial Production Methods: Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-ethyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-ethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloro-2-ethyl-1H-imidazole is unique due to the presence of both chlorine atoms and an ethyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new drugs.

Properties

CAS No.

15965-34-1

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

IUPAC Name

4,5-dichloro-2-ethyl-1H-imidazole

InChI

InChI=1S/C5H6Cl2N2/c1-2-3-8-4(6)5(7)9-3/h2H2,1H3,(H,8,9)

InChI Key

QCJPFRGDWAGMDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N1)Cl)Cl

Origin of Product

United States

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